![molecular formula C25H25N3O5S B2719223 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide CAS No. 899962-43-7](/img/structure/B2719223.png)
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H25N3O5S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
Crystallographic studies of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveal insights into their molecular conformations. The molecules exhibit folded conformations, with the pyrimidine ring inclined to the benzene ring at specific angles, indicating a characteristic structural feature of these compounds (Subasri et al., 2017). Similar structural findings are observed in other studies, emphasizing the importance of understanding molecular geometry for the design of biologically active compounds (Subasri et al., 2016).
Biological Activities
Several studies explore the potential biological activities of sulfanylacetamide derivatives, particularly as inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, compounds designed as dual inhibitors of TS and DHFR exhibit significant inhibitory activities, suggesting their potential therapeutic applications in cancer treatment and bacterial infections (Gangjee et al., 2008). Another study focuses on the synthesis and evaluation of classical and nonclassical antifolates as DHFR inhibitors, highlighting their potential as antitumor agents (Gangjee et al., 2007).
Anticancer Activity
Research on the synthesis and anticancer activity of related compounds, such as 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrates their efficacy against specific leukemia cell lines. These findings underscore the potential of such compounds in developing new anticancer therapies (Horishny et al., 2021).
Future Directions
The future directions for research on this compound could include further studies to determine its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, it could be interesting to explore its potential applications in various fields, such as medicine, materials science, and others .
properties
IUPAC Name |
2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-31-17-11-15(12-18(13-17)32-2)26-21(29)14-34-25-27-22-19-9-5-6-10-20(19)33-23(22)24(30)28(25)16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBWOGXHVCWEKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
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